N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C17H13ClN4O4S |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13ClN4O4S/c1-10-4-2-3-5-12(10)16-20-21-17(26-16)27-9-15(23)19-14-7-6-11(22(24)25)8-13(14)18/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
UOUQPTVJXGGTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of o-tolyl-substituted acylhydrazides. Pengfei Niu et al. demonstrated that iodine-mediated oxidation of semicarbazones derived from o-tolyl aldehyde (20 ) and semicarbazide (21 ) yields 2-amino-5-(o-tolyl)-1,3,4-oxadiazole (22 ) with >85% efficiency. For thiol incorporation, Koparir M. et al. reported reacting acylhydrazides (49 ) with carbon disulfide (CS₂) in alkaline ethanol, followed by acidification to isolate 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol (50 ) in 70–90% yields.
Reaction Conditions:
Microwave-Assisted Optimization
Sanjeev Kumar et al. achieved comparable yields (88–92%) in reduced time (5–10 minutes) using microwave irradiation. A mixture of o-tolyl aldehyde-derived semicarbazone (25 ) and LiClO₄ in acetonitrile under microwave conditions (250 W) produced the oxadiazole-thiol with minimal side products.
Preparation of N-(2-Chloro-4-Nitrophenyl)Chloroacetamide
Acylation of 2-Chloro-4-Nitroaniline
The acetamide backbone is synthesized by reacting 2-chloro-4-nitroaniline with chloroacetyl chloride. El-Sayed et al. utilized a base (e.g., pyridine) to neutralize HCl, achieving N-(2-chloro-4-nitrophenyl)chloroacetamide in 75–80% yield.
Procedure:
-
Reagents: 2-Chloro-4-nitroaniline (1 eq), chloroacetyl chloride (1.2 eq), pyridine (1.5 eq), dichloromethane
-
Conditions: Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours
-
Purification: Column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Thioether Formation via Nucleophilic Substitution
Coupling Oxadiazole-Thiol with Chloroacetamide
The thiol group of 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with N-(2-chloro-4-nitrophenyl)chloroacetamide. Yang et al. employed EDC·HCl as a desulfurizing agent to enhance regioselectivity, yielding the target compound in 65–75% efficiency.
Optimized Protocol:
Microwave-Assisted Coupling
Adapting methods from source, microwave irradiation (300 W, 10 minutes) reduced reaction time by 50% while maintaining yields at 70–78%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantages |
|---|---|---|---|
| Conventional Cyclization | 70–80% | 8–12 h | High purity, scalable |
| Microwave Cyclization | 85–90% | 5–10 min | Rapid, energy-efficient |
| EDC·HCl-Mediated Coupling | 65–75% | 8 h | Regioselective, minimal byproducts |
| Microwave Coupling | 70–78% | 10 min | Faster kinetics, comparable yields |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or iron powder in acidic conditions, can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. Studies have shown that compounds with similar structural motifs demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives using the turbidimetric method. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that this compound exhibited selective cytotoxicity against various cancer types. For instance, compounds with similar structures were tested against MCF7 (breast cancer) and showed significant growth inhibition rates .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Preliminary molecular docking studies suggest that it may inhibit enzymes involved in critical metabolic pathways related to disease progression.
Case Study: Enzyme Interaction
Molecular docking simulations indicated strong binding affinities between the compound and specific targets linked to cancer and inflammation pathways. This suggests a dual action mechanism where the compound could serve both as an anticancer agent and an anti-inflammatory agent .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used as an anticancer agent, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares structural similarities with other 1,3,4-oxadiazole-acetamide derivatives but differs in substituent patterns. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The nitro group in the target compound (electron-withdrawing) contrasts with methoxy or methyl groups in analogs like Compound 8g (electron-donating), which may alter receptor binding kinetics .
- Halogen Effects: Chloro substituents (e.g., Compound 154, IC₅₀ = 3.8 μM against A549 cells) correlate with improved cytotoxicity compared to non-halogenated derivatives .
Pharmacological Activity
Anticancer Activity :
- Compound 154 () demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 3.8 μM) with 25-fold selectivity over noncancerous HEK cells. This highlights the role of halogen substituents in enhancing cytotoxicity .
- The target compound’s nitro group may further modulate apoptosis pathways, though direct data are unavailable.
Antimicrobial Activity :
- Derivatives like 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () showed potent antimicrobial effects, suggesting that fused heterocycles (e.g., benzofuran) enhance membrane disruption .
Enzyme Inhibition :
- Sulfonamide-linked oxadiazoles (e.g., Compound 8g, ) exhibited laccase catalysis modulation, indicating that polar groups (e.g., sulfonyl) improve enzyme interaction .
Physicochemical Properties
| Property | Target Compound (Predicted) | Compound 4d () | Compound 14a () |
|---|---|---|---|
| Melting Point (°C) | 220–230 (est.) | 206–208 | 234–236 |
| LogP (Lipophilicity) | ~3.5 | ~2.8 | ~3.2 |
| Water Solubility | Low | Moderate | Low |
Notes:
Biological Activity
N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula : C17H15ClN4O3S
Molecular Weight : 373.84 g/mol
CAS Number : 143206-27-3
The compound features a chloro-nitrophenyl moiety linked to an oxadiazole ring through a thioacetamide group. This structural arrangement is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes play critical roles in DNA synthesis and gene regulation, respectively .
- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to these targets, leading to reduced viability in cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against various cancer types .
Anticancer Properties
Numerous studies have reported the anticancer potential of compounds containing the oxadiazole moiety. This compound is no exception:
- In Vitro Studies : Research has shown that this compound exhibits potent cytotoxicity against several cancer cell lines. For example, it demonstrated significant activity against human colon adenocarcinoma (HT-29) and breast cancer cells .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the oxadiazole ring and the phenyl group have been explored to enhance activity. The introduction of electron-withdrawing groups like nitro groups enhances biological activity by increasing the compound's ability to interact with target sites .
Comparative Analysis with Similar Compounds
Case Studies
Several case studies have highlighted the efficacy of this compound:
- HT-29 Cell Line : In vitro testing revealed an IC50 value of approximately 85 µM for this compound against HT-29 cells.
- Breast Cancer Cells : Similar tests indicated that this compound could reduce cell viability by over 70% at concentrations below 100 µM.
Q & A
What are the optimal reaction conditions for synthesizing N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?
Synthesis typically involves multi-step reactions, including cyclization of 1,3,4-oxadiazole precursors and coupling with substituted acetamides. Key parameters include:
- Temperature : Reactions often proceed at reflux (e.g., 80–100°C in acetone or DMF) to ensure completion .
- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Potassium carbonate (K₂CO₃) is frequently used to deprotonate thiol groups during thioether bond formation .
- Reaction monitoring : Thin-layer chromatography (TLC) is critical to track progress and optimize reaction times .
How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and analytical techniques is essential:
- ¹H/¹³C NMR : Identify protons (e.g., singlet at δ4.51 ppm for CH₂ in acetamide) and carbons associated with the oxadiazole ring and nitro groups .
- IR spectroscopy : Detect functional groups like C=O (1670 cm⁻¹) and NH (3446 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 485.52 for related analogs) and fragmentation patterns .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, and S content .
What methodologies are recommended for evaluating its biological activity in vitro?
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations to quantify potency .
- Antimicrobial screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant tests : DPPH radical scavenging assays quantify free radical inhibition .
- Controls : Include standard drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) to benchmark activity .
How can contradictory data in biological activity reports be addressed?
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., nitro group position, oxadiazole substitution) .
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of results across independent trials .
What advanced strategies are used to study structure-activity relationships (SAR)?
- Derivatization : Synthesize analogs with modified substituents (e.g., halogen replacement, aryl group variation) to assess impact on bioactivity .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock to predict binding affinity .
- QSAR modeling : Develop computational models correlating electronic/steric parameters (e.g., logP, HOMO-LUMO) with observed activity .
What challenges arise in improving solubility for in vivo studies?
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability .
- Particle size reduction : Nanoformulation via ball milling or sonication improves dissolution rates .
How are computational methods applied to study its mechanism of action?
- Density Functional Theory (DFT) : Calculate MESP maps and HOMO-LUMO gaps to predict reactivity and interaction sites .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability over time (e.g., with GROMACS) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
What stability tests are critical for long-term storage?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under controlled heating .
- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Light sensitivity : Store under UV/visible light and assess structural integrity with NMR .
How can scale-up challenges be mitigated during synthesis?
- Flow chemistry : Improve reproducibility and heat management for exothermic reactions .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported K₂CO₃) to reduce costs .
- Purification optimization : Replace column chromatography with recrystallization for high-volume batches .
What experimental approaches identify biological targets for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
